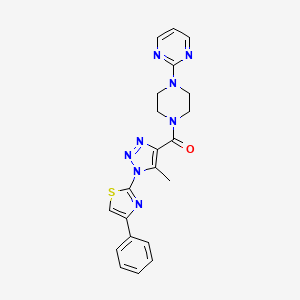![molecular formula C19H22ClN5O3S B2559278 Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 369367-08-8](/img/structure/B2559278.png)
Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate” is a novel triazole-pyrimidine-based compound . It has a molecular formula of C19H22ClN5O3S, an average mass of 435.928 Da, and a monoisotopic mass of 435.113190 Da .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one of the steps, piperazine (90 mmol) was added to a solution of a precursor compound (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized for the study of neuroprotection and anti-inflammatory activity .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H22ClN5O3S, an average mass of 435.928 Da, and a monoisotopic mass of 435.113190 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole ring system present in the compound can potentially act as a scaffold for developing new antimicrobial agents. These could be effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .
Anticancer Activity
The structural complexity of the compound suggests potential for anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound could be explored for its efficacy against various cancer cell lines, contributing to the development of novel chemotherapy agents .
Neuroprotective Applications
Compounds with thiazole and triazole moieties have shown promise as neuroprotective agents. They may offer therapeutic potential for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and reducing inflammation in the brain .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives make them candidates for treating chronic inflammatory diseases. By modulating inflammatory pathways, this compound could be used to develop drugs that alleviate symptoms of conditions like arthritis and inflammatory bowel disease .
Antiviral Agents
Thiazole derivatives have been identified with anti-HIV activity. The compound could be investigated for its potential to inhibit viral replication, which would be valuable in the ongoing fight against HIV/AIDS and other viral infections .
Antihypertensive Effects
Some thiazole derivatives exhibit antihypertensive activity, which could be beneficial in managing high blood pressure. Research into this compound could lead to new treatments for hypertension, helping to reduce the risk of heart disease and stroke .
Mecanismo De Acción
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Propiedades
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLJQMQODZMDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


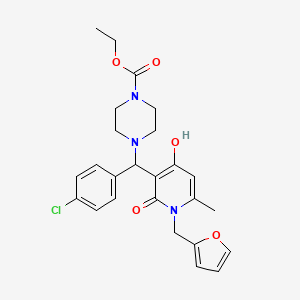
![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

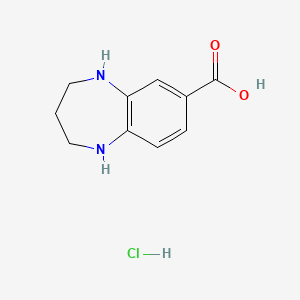
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)
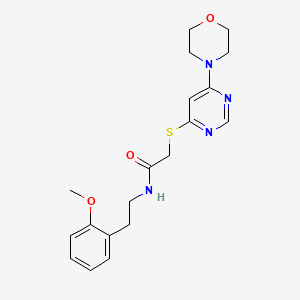
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)
![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2559208.png)
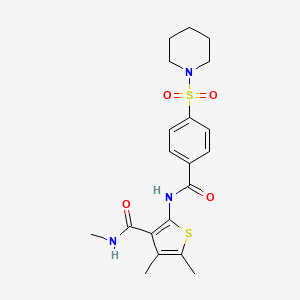
![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2559214.png)

